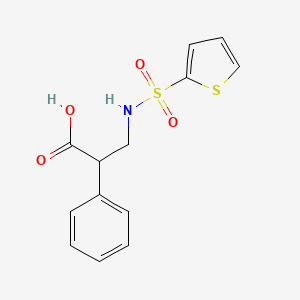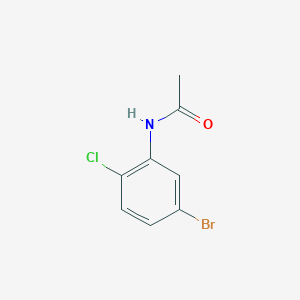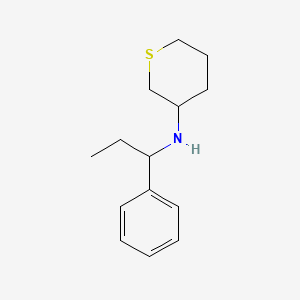
N-(1-phenylpropyl)thian-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylpropyl)thian-3-amine, also known as 1-phenyl-3-(thiophen-2-yl)propan-1-amine or PTTP, is a chemical compound that has been studied for its potential therapeutic applications. The synthesis method of PTTP involves the reaction of 1-phenylpropan-1-amine with thiophene-2-carboxaldehyde in the presence of an acid catalyst. PTTP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is thought to involve the modulation of neurotransmitter systems.
作用機序
The exact mechanism of action of PTTP is not fully understood, but it is thought to involve the modulation of neurotransmitter systems. PTTP has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its therapeutic effects. PTTP may also act as a monoamine oxidase inhibitor, which could further increase the levels of these neurotransmitters.
Biochemical and Physiological Effects:
PTTP has been shown to have a variety of biochemical and physiological effects. In addition to its modulation of neurotransmitter systems, PTTP has been shown to have anti-inflammatory and antioxidant properties. PTTP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using PTTP in lab experiments is its ability to modulate neurotransmitter systems, which makes it a useful tool for studying the effects of these systems on behavior and physiology. However, one limitation of using PTTP is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
将来の方向性
There are several potential future directions for research involving PTTP. One area of interest is the development of PTTP-based therapies for neurological and psychiatric disorders. Another area of interest is the investigation of PTTP's anti-inflammatory and antioxidant properties, which may have applications in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of PTTP and its effects on neurotransmitter systems.
合成法
The synthesis of PTTP involves the reaction of 1-phenylpropan-1-amine with thiophene-2-carboxaldehyde in the presence of an acid catalyst. This reaction results in the formation of PTTP as a yellow solid with a melting point of 120-122°C. The purity of the synthesized product can be verified using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
PTTP has been studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Research has shown that PTTP can modulate the activity of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. PTTP has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(1-phenylpropyl)thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS/c1-2-14(12-7-4-3-5-8-12)15-13-9-6-10-16-11-13/h3-5,7-8,13-15H,2,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFVQRHQDLLHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC2CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

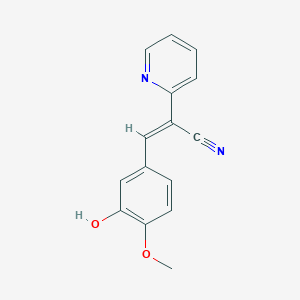

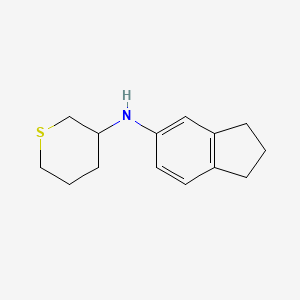
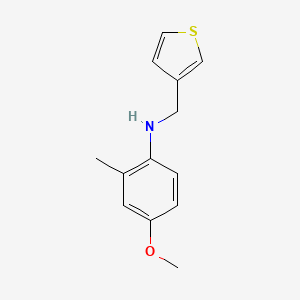
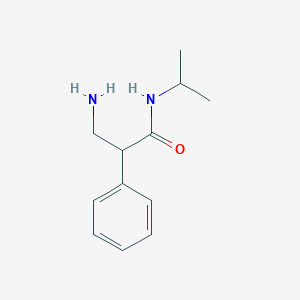
![3-amino-N-[(1-methylpiperidin-4-yl)methyl]-2-phenylpropanamide](/img/structure/B7568376.png)

![2-Chloro-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B7568404.png)
![4-[[2-(Trifluoromethyl)phenyl]methylcarbamoylamino]butanoic acid](/img/structure/B7568408.png)
![N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-amine](/img/structure/B7568416.png)
